molecular formula C6H9NOS B14379395 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one CAS No. 88152-51-6

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B14379395
CAS No.: 88152-51-6
M. Wt: 143.21 g/mol
InChI Key: OPFGBPYPQLNPCM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic organic compound with the molecular formula C6H9NOS. It is a member of the thiazine family, which is characterized by a six-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with a thiourea derivative, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvent systems that facilitate the formation of the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can introduce various functional groups onto the thiazine ring, leading to a diverse array of derivatives .

Scientific Research Applications

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

88152-51-6

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2,6-dimethyl-2,3-dihydro-1,3-thiazin-4-one

InChI

InChI=1S/C6H9NOS/c1-4-3-6(8)7-5(2)9-4/h3,5H,1-2H3,(H,7,8)

InChI Key

OPFGBPYPQLNPCM-UHFFFAOYSA-N

Canonical SMILES

CC1NC(=O)C=C(S1)C

Origin of Product

United States

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